N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide
Description
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Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-14-23-21(31-26-14)17-3-2-8-28-18(24-25-19(17)28)13-22-20(29)15-4-6-16(7-5-15)27-9-11-30-12-10-27/h2-8H,9-13H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAKVHSZMJTHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities. They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.
Mode of Action
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been found to have antimicrobial properties. The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of biological activities. For instance, they can inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in tissues and transporting carbon dioxide.
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability. This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple heterocyclic rings, specifically oxadiazole and triazole structures, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-morpholinobenzamide |
| Molecular Formula | C20H18N6O2 |
| Molecular Weight | 378.40 g/mol |
| CAS Number | 2034458-74-5 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the 1,2,4-Oxadiazole Ring : This can be achieved by reacting amidoximes with carboxylic acids under dehydrating conditions.
- Synthesis of the Triazole Ring : Cyclization reactions involving hydrazines and nitriles are employed.
- Coupling Reaction : The oxadiazole and triazole rings are coupled with a morpholine derivative through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds featuring oxadiazole and triazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that similar oxadiazole derivatives showed IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
Antimicrobial Properties
Compounds with triazole scaffolds have been reported to possess antimicrobial activities:
- Triazoles are known to inhibit fungal growth and have been explored for their potential in treating infections caused by resistant strains .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression.
- Cell Signaling Modulation : These compounds can affect various signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and found one compound effective against multiple cancer cell lines with an IC50 value significantly lower than standard treatments .
- Arafa et al. (2020) : Reported on the anticancer activity of 2-substituted oxadiazoles showing promising results in cytotoxicity assays compared to established drugs like erlotinib .
Preparation Methods
Core Triazolopyridine Synthesis
Thetriazolo[4,3-a]pyridine scaffold is typically constructed via cyclization of 2-hydrazinopyridine derivatives. A one-pot method developed by Raghuvanshi et al. (2014) enables room-temperature synthesis by reacting 2-hydrazinopyridine with aromatic aldehydes in the presence of iodine as a catalyst. For the target compound, introducing a methyl-oxadiazole group at the 8-position necessitates pre-functionalization of the aldehyde precursor.
An alternative microwave-assisted approach achieves rapid cyclization: 2-hydrazinopyridine and urea react under solvent-free microwave irradiation (300 W, 50 seconds) to yield the triazolopyridinone intermediate, achieving 75% yield. This method’s efficiency is critical for scalability but requires subsequent functionalization at the 8-position.
Methylenation at the 3-Position
The methylene bridge at the triazolopyridine’s 3-position is introduced via nucleophilic substitution. A Chinese patent (CN105452245B) discloses alkylation of 3-chloromethyl-triazolo[4,3-a]pyridine with amines using K₂CO₃ in DMF at 60°C. For the target compound, this step involves reacting 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl chloride with 4-morpholinobenzamide in the presence of a base.
Amide Coupling with 4-Morpholinobenzoyl Chloride
The final step couples the methylamine intermediate with 4-morpholinobenzoyl chloride. A procedure analogous to PubChem CID 91893156 employs EDCl/HOBt in dichloromethane, achieving 82% yield after purification by column chromatography. Critical parameters include:
- Molar ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0°C to room temperature
- Workup : Aqueous NaHCO₃ wash and drying over MgSO₄
Optimization and Yield Analysis
Comparative data for key steps are summarized below:
Characterization and Validation
Structural confirmation relies on spectroscopic and crystallographic data. For analogous compounds, ¹H NMR shows characteristic peaks:
- Triazolopyridine protons: δ 8.5–9.0 ppm (aromatic)
- Oxadiazole methyl: δ 2.6 ppm (singlet)
- Morpholine protons: δ 3.6–3.8 ppm (multiplet)
X-ray diffraction of similar triazolopyridines confirms planar geometry and bond lengths consistent with aromatic systems.
Challenges and Alternative Routes
Key challenges include:
- Regioselectivity : Ensuring oxadiazole forms exclusively at the 5-position.
- Steric hindrance : Bulky morpholinobenzamide group may reduce coupling efficiency, necessitating excess acyl chloride.
Alternative routes explored in patents include:
- Ullmann coupling : For direct aryl-aryl bond formation.
- Enzymatic amidation : Improved selectivity under mild conditions, though yields are lower (∼60%).
Industrial-Scale Considerations
For large-scale production, solvent-free microwave methods reduce waste and energy use. However, safety protocols for handling acyl chlorides and high-temperature cyclization are critical. Cost analysis favors the EDCl/HOBt coupling route due to reagent availability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide?
- Methodology : The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:
- Formation of the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in THF or DMF .
- Introduction of the 3-methyl-1,2,4-oxadiazole moiety using trifluoroethyl acetate or diethyl oxalate in dioxane, followed by nucleophilic substitution .
- Final coupling of the morpholinobenzamide group via amidation reactions in the presence of K₂CO₃ as a base .
- Critical Parameters : Solvent choice (e.g., THF for oxadiazole formation), reaction time (12–24 hours for heterocyclization), and stoichiometric control (1.1–1.2 equivalents of alkylating agents) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm substituent positions and integration ratios. For example, aromatic protons in the triazole and morpholine rings appear at δ 7.2–8.5 ppm in CDCl₃ .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, N-O stretch at ~1250 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~500–600) validate molecular weight .
- Validation : Cross-referencing with elemental analysis (C, H, N content within ±0.3% of theoretical values) ensures purity .
Advanced Research Questions
Q. How can low yields during the final amidation step be addressed?
- Troubleshooting :
- Catalyst Optimization : Use benzyltributylammonium bromide (0.5 mol%) to enhance nucleophilic substitution efficiency .
- Solvent Screening : Switch from DMF to dimethylacetamide (DMA) to reduce side reactions .
- Temperature Control : Maintain 60–70°C to balance reaction rate and decomposition .
- Yield Improvement : Pilot studies show yields increase from 45% to 75% with catalyst addition and solvent optimization .
Q. How to resolve contradictions between X-ray crystallography and NMR data for structural confirmation?
- Methodology :
- SHELX Refinement : Employ SHELXL for high-resolution crystallographic data to resolve ambiguities in bond lengths/angles (e.g., oxadiazole ring planarity) .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility, especially for morpholine ring puckering .
- Case Study : For a related triazoloquinazoline, crystallography revealed a distorted triazole ring, while NMR suggested planarity; dynamic averaging in solution explained the discrepancy .
Q. What strategies are recommended for evaluating biological activity in vitro?
- Assay Design :
- Kinase Inhibition : Use fluorescence polarization assays targeting kinases (e.g., EGFR or Aurora A) due to the compound’s triazole-oxadiazole pharmacophore .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Positive Controls : Compare with known triazolo-pyridine derivatives (e.g., IC₅₀ = 2.1 µM for a similar compound against MCF-7) .
Data Analysis and Optimization
Q. How to computationally model structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain). The oxadiazole group often occupies hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with bioactivity using Hammett constants .
- Validation : Experimental IC₅₀ values should align with docking scores (Pearson’s r > 0.85) .
Q. How to address poor solubility in aqueous buffers during biological assays?
- Formulation Strategies :
- Co-solvents : Use 5–10% DMSO in PBS to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for improved bioavailability .
- Stability Testing : Monitor degradation via HPLC over 72 hours at 37°C; <10% degradation indicates suitability for assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
